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Introduction

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen
receptor degrader (SERD) that has been developed by InventisBio.[1][2] It is currently under
investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a
SERD, Taragarestrant's mechanism of action involves binding to the estrogen receptor,
inducing a conformational change that leads to its degradation. This action effectively prevents
ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer
cells.[2] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+
breast cancer cell lines and xenograft models.[3] This technical guide provides a
comprehensive overview of the pharmacokinetics and oral bioavailability of Taragarestrant,
based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of Taragarestrant has been evaluated in both preclinical and
clinical settings. The primary goal of these studies was to understand its absorption,
distribution, metabolism, and excretion (ADME) properties to support its clinical development.

Preclinical Pharmacokinetics
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While specific quantitative data from preclinical studies in various animal models such as rats,
dogs, and monkeys are not publicly available in detail, preclinical studies have consistently
shown that Taragarestrant (D-0502) exhibits a favorable pharmacokinetic profile suitable for
clinical development. These studies were crucial in establishing the initial dosing regimens for
clinical trials.

Clinical Pharmacokinetics

A Phase |, open-label, dose-escalation and expansion study (NCT03471663) was conducted to
evaluate the safety, tolerability, and pharmacokinetics of Taragarestrant as a single agent and
in combination with the CDK4/6 inhibitor palbociclib in women with advanced or metastatic ER-
positive, HER2-negative breast cancer.

Key Findings from the Phase I Clinical Trial:

o Dose-Proportional Exposure: Pharmacokinetic analysis from the trial indicated a dose-
proportional increase in exposure (as measured by AUC and Cmax) with increasing doses of
Taragarestrant.

 Sufficient Therapeutic Exposure: The drug exposure levels achieved in the study exceeded
the potential therapeutic exposure levels that were predicted from preclinical models.

A dedicated mass balance study (NCT05339633) was also initiated in healthy adult female
subjects to thoroughly characterize the absorption, metabolism, and excretion of
Taragarestrant using a radiolabeled compound. The results of this study will provide definitive
data on the oral bioavailability and clearance pathways of the drug.

Table 1: Summary of Available Clinical Pharmacokinetic Information for Taragarestrant (D-
0502)
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Oral Bioavailability

Taragarestrant was specifically designed to be an orally bioavailable SERD, overcoming a key
limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection due to
its poor oral bioavailability. While the exact percentage of oral bioavailability in humans is yet to
be publicly detailed pending the full results of the mass balance study, the consistent dose-
proportional increase in exposure following oral administration in the Phase | trial strongly
supports its significant oral absorption.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Taragarestrant are outlined
in the respective clinical trial registrations.

Phase | Clinical Trial (NCT03471663) Protocol Summary

o Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion study.

o Participants: Women with advanced or metastatic ER-positive, HER2-negative breast

cancer.
 Intervention: Taragarestrant administered orally, once daily.

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
after drug administration to determine plasma concentrations of Taragarestrant.

» Analytical Method: Plasma concentrations of Taragarestrant were likely measured using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Human Mass Balance Study (NCT05339633) Protocol
Outline

o Study Design: A single-center, open-label, non-randomized study.
o Participants: Healthy adult female volunteers.
« Intervention: A single oral dose of [14C]-labeled Taragarestrant.

o Sample Collection: Blood, plasma, urine, and feces were collected at regular intervals to
measure total radioactivity and to profile metabolites.

e Primary Objectives: To determine the routes and rates of excretion of radioactivity and to
identify and quantify the major circulating metabolites.

Mechanism of Action and Signaling Pathway

Taragarestrant exerts its anti-cancer effects by targeting the estrogen receptor signaling
pathway, which is a critical driver of growth in the majority of breast cancers.

Estrogen Receptor Signaling Pathway

In ER+ breast cancer, estradiol (E2) binds to the estrogen receptor (ER0), leading to its
dimerization and translocation to the nucleus. The E2-ERa complex then binds to estrogen
response elements (ERES) on the DNA, recruiting co-activators and leading to the transcription
of genes that promote cell proliferation and survival, such as the progesterone receptor (PR),
trefoil factor 1 (TFF1), and early growth response protein 3 (EGR3).

Taragarestrant's Mechanism of Action

As a SERD, Taragarestrant binds to ERa, but instead of activating it, it induces a
conformational change that marks the receptor for proteasomal degradation. This leads to a
significant reduction in the cellular levels of ERa, thereby blocking the downstream signaling
cascade that drives tumor growth.
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Caption: Mechanism of Action of Taragarestrant.

Downstream Signaling Effects

The degradation of the estrogen receptor by Taragarestrant leads to the downregulation of
ER-target genes. This disrupts the signaling pathways responsible for the growth and survival

of ER+ breast cancer cells.
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Caption: Downstream Effects of Taragarestrant.

Conclusion

Taragarestrant (D-0502) is a promising oral SERD with a favorable pharmacokinetic profile
characterized by dose-proportional exposure. Its mechanism of action, centered on the
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degradation of the estrogen receptor, offers a potent and targeted approach for the treatment of
ER+ breast cancer. The ongoing clinical trials, including the comprehensive mass balance
study, will further elucidate its pharmacokinetic properties and oral bioavailability, providing
critical data to support its future development and potential as a new therapeutic option for
patients with breast cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10854881?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.1819155116
https://ouci.dntb.gov.ua/en/works/4LNOXEv9/
https://aacrjournals.org/clincancerres/article/13/16/4672/12935/Membrane-Associated-Estrogen-Receptor-Signaling
https://www.benchchem.com/product/b10854881#pharmacokinetics-and-oral-bioavailability-of-taragarestrant
https://www.benchchem.com/product/b10854881#pharmacokinetics-and-oral-bioavailability-of-taragarestrant
https://www.benchchem.com/product/b10854881#pharmacokinetics-and-oral-bioavailability-of-taragarestrant
https://www.benchchem.com/product/b10854881#pharmacokinetics-and-oral-bioavailability-of-taragarestrant
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

